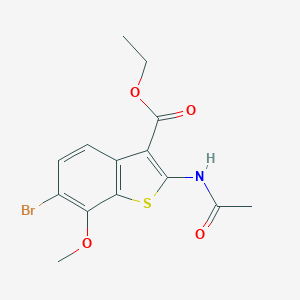

Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-acetamido-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO4S/c1-4-20-14(18)10-8-5-6-9(15)11(19-3)12(8)21-13(10)16-7(2)17/h5-6H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCQDTCOSAKBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC(=C2OC)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Construction Using Sodium Hydride and Mercaptoacetate

The benzothiophene scaffold is often synthesized via cyclization reactions involving 2-mercaptobenzaldehyde derivatives. A prominent method involves reacting 4-bromo-2-fluorobenzaldehyde with ethyl 2-mercaptoacetate in dimethyl sulfoxide (DMSO) under basic conditions. Sodium hydride (NaH) deprotonates the thiol group of ethyl 2-mercaptoacetate, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent intramolecular cyclization forms the benzothiophene ring, yielding ethyl 6-bromo-1-benzothiophene-2-carboxylate with 86% efficiency.

Reaction Conditions:

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: Room temperature (20–25°C)

-

Time: 10 minutes for deprotonation; 15 minutes for cyclization

-

Molar Ratios: 1.2:1 (NaH : ethyl 2-mercaptoacetate)

This intermediate is critical for subsequent functionalization to introduce the acetylamino and methoxy groups.

Bromination and Methoxy Group Incorporation

Bromination is typically performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid. The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, though regioselectivity remains a challenge. For example, 7-methoxy substitution is achieved by treating the brominated intermediate with sodium methoxide (NaOMe) in methanol under reflux.

Acetylation of the Amino Group

The acetylamino moiety is introduced by reacting the amine-functionalized benzothiophene with acetic anhydride ((Ac)₂O) in pyridine. This step proceeds via nucleophilic acyl substitution, with pyridine acting as both solvent and base to neutralize HCl byproducts.

Optimization Note: Excess acetic anhydride (2.5 equivalents) ensures complete acetylation, while reaction temperatures above 80°C risk decomposition of the benzothiophene core.

Palladium-Catalyzed Cyclocarbonylation Approaches

PdI₂-Mediated Heterocyclodehydration

Palladium-catalyzed methods offer atom-economical routes to benzothiophene derivatives. A notable protocol employs PdI₂ (2 mol%) with potassium iodide (KI) in acetonitrile at 80–100°C. This system facilitates the cyclocarbonylation of 1-(2-mercaptophenyl)-2-yn-1-ols , forming the benzothiophene skeleton while simultaneously introducing ester groups.

Mechanistic Insights:

-

Oxidative Addition: Pd⁰ inserts into the carbon-halogen bond of the substrate.

-

Carbonylation: CO insertion generates an acyl-palladium intermediate.

-

Reductive Elimination: Intramolecular cyclization releases the benzothiophene product and regenerates Pd⁰.

Advantages:

Recyclable Catalytic Systems in Ionic Liquids

Recent advancements utilize ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) to enhance catalyst recyclability. In a representative procedure, Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%) in BmimBF₄-MeOH (3:1) mediate the carbonylative cyclization of 2-(methylthio)phenylacetylenes at 100°C. This method achieves 68% yield for ethyl benzothiophene-3-carboxylates and allows five catalytic cycles without significant activity loss.

Radical-Promoted Heterocyclodehydration

AIBN-Initiated Cyclization in Alcoholic Media

Radical-based methods provide an alternative to transition-metal catalysis. Heating 1-(2-mercaptophenyl)-2-yn-1-ols in methanol or ethanol with azobisisobutyronitrile (AIBN) initiates a radical chain process, yielding 2-alkoxymethylbenzothiophenes in 49–98% yield.

Key Steps:

-

Radical Initiation: AIBN decomposes to generate isobutyronitrile radicals.

-

Hydrogen Abstraction: Radicals abstract hydrogen from the alcohol solvent, forming alkoxy radicals.

-

Cyclization and Esterification: Alkoxy radicals promote cyclodehydration and ester group incorporation.

Limitations:

-

Lower regiocontrol compared to Pd-catalyzed methods.

-

Requires stoichiometric AIBN (5–10 mol%).

Comparative Analysis of Synthetic Methods

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

-

Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials.

-

Recrystallization: Ethanol-water mixtures (7:3) yield crystals with >99% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the functional groups.

Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation by interacting with specific protein targets involved in tumor growth. For instance, similar compounds have shown efficacy against various cancer cell lines, suggesting that this derivative may also possess comparable activity.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Studies on related benzothiophene derivatives have demonstrated their ability to modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.

Antimicrobial Properties

Benzothiophene derivatives are also recognized for their antimicrobial activities. Preliminary studies indicate that this compound may exhibit effectiveness against certain bacterial strains, warranting further exploration in the field of infectious disease treatment.

Potential Therapeutic Uses

Given its biological activities, this compound has potential therapeutic applications in:

- Cancer Treatment : As an anticancer agent targeting specific pathways.

- Chronic Inflammatory Disorders : As a treatment option for diseases like rheumatoid arthritis or inflammatory bowel disease.

- Infectious Diseases : As a novel antimicrobial agent against resistant strains.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetylamino group and bromine atom can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s key structural analogs differ primarily in substituents at positions 6, 7, and the nature of the ester/amide groups. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Key Observations:

Crystallographic and Computational Tools

Structural elucidation of these compounds relies on tools like SHELX for small-molecule refinement and ORTEP-3 for graphical representation of crystallographic data . These programs ensure accurate determination of substituent orientations and bond lengths, which are vital for structure-activity relationship (SAR) studies.

Biological Activity

Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of substituted benzothiophene carboxylates, characterized by a central benzothiophene core with various functional groups. Its molecular formula is , and it has a molar mass of approximately 372.2343 g/mol . The structural features include:

- Acetamido group : Contributes to its biological activity.

- Bromo and methoxy substituents : Affect the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have demonstrated significant activity against Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Significant |

| Similar derivatives | Mycobacterium tuberculosis | Potent |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that certain benzothiophene derivatives can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents. For instance, compounds with similar structural motifs have exhibited cytotoxic effects against various cancer cell lines, highlighting their potential for further development in cancer therapy .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the acetamido group plays a critical role in modulating enzymatic activities and receptor interactions. The presence of bromine and methoxy groups may also enhance lipophilicity, facilitating better cellular uptake and interaction with biological targets.

Case Studies

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various benzothiophene derivatives, including the target compound. Results indicated a strong correlation between structural modifications and antimicrobial potency, with specific substitutions leading to enhanced activity against resistant bacterial strains .

- Cytotoxicity Assays : In another investigation focusing on anticancer properties, this compound was tested against several human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in leukemia and breast cancer cells, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the key functional groups and structural features of this compound, and how do they influence its reactivity?

The compound contains a benzothiophene core with substituents critical for its bioactivity:

- 6-Bromo group : Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .

- 2-Acetylamino group : Increases polarity and potential hydrogen-bonding interactions with biological targets .

- 3-Carboxylate ester : Modulates solubility and serves as a handle for hydrolysis to carboxylic acid derivatives .

- 7-Methoxy group : Electron-donating effects stabilize the aromatic system and influence regioselectivity in reactions .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1 : Bromination of a benzothiophene precursor at position 6 using N-bromosuccinimide (NBS) under controlled conditions .

- Step 2 : Introduction of the acetamido group via acetylation of an intermediate amine .

- Step 3 : Esterification at position 3 using ethyl chloroformate or coupling agents like DCC .

- Step 4 : Methoxylation at position 7 using sodium methoxide or methyl iodide . Yield optimization often requires inert atmospheres (e.g., nitrogen) and anhydrous solvents .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHBrNOS) .

- HPLC : Assesses purity (>95% is standard for pharmacological studies) .

- X-ray crystallography : Resolves crystal packing and stereoelectronic effects (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its bioactivity against cancer targets?

- In vitro assays : Use cell lines (e.g., HeLa, MCF-7) to measure IC values via MTT assays. Compare with analogs lacking the bromo or methoxy groups to isolate substituent effects .

- Target identification : Employ molecular docking (e.g., AutoDock Vina) to predict binding to tubulin or kinases. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Mechanistic studies : Use flow cytometry to assess apoptosis/necrosis ratios and Western blotting to track protein expression (e.g., Bcl-2, caspase-3) .

Q. How can contradictory data on its antimicrobial efficacy be resolved?

Discrepancies may arise from:

- Strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria under standardized CLSI protocols .

- Solubility limitations : Use DMSO/carboxymethyl cellulose vehicles and confirm compound stability via LC-MS .

- Synergistic effects : Combine with adjuvants (e.g., β-lactams) to evaluate potentiation .

Q. What methodologies optimize its pharmacokinetic profile for in vivo studies?

- Prodrug design : Hydrolyze the ethyl ester in vivo to enhance aqueous solubility .

- Microsomal stability assays : Use liver microsomes to assess metabolic degradation and identify cytochrome P450 interactions .

- Pharmacokinetic modeling : Apply compartmental models (e.g., non-linear mixed-effects) to predict C and half-life .

Q. How do structural analogs compare in terms of activity and synthetic feasibility?

| Analog | Modification | Bioactivity | Synthetic Challenge |

|---|---|---|---|

| Chloroacetyloxy variant () | 7-Chloroacetyloxy | Enhanced anticancer activity | Requires toxic chloroacetyl chloride |

| Hydroxymethylpropoxy variant () | 7-Hydroxymethylpropoxy | Improved solubility | Multi-step protection/deprotection |

| 3-Carboxylic acid derivative | Ester hydrolysis | Higher polarity, lower bioavailability | Acid-sensitive intermediates |

Methodological Considerations

Q. What strategies mitigate toxicity in preclinical development?

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- hERG assay : Evaluate cardiac risk via patch-clamp electrophysiology .

- In silico toxicity prediction : Use tools like ProTox-II to prioritize low-risk candidates .

Q. How can reaction yields be improved for large-scale synthesis?

- Catalytic optimization : Replace stoichiometric reagents with Pd/C or nano-catalysts for bromination .

- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., acetylation) .

- Byproduct recycling : Isolate and reuse unreacted intermediates via column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.